

Application Notes: Flow Cytometry Analysis of Immune Cells Following **Avadomide** Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD®) with potent immunomodulatory and anti-tumor activities.[1][2] Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors results in a cascade of downstream effects, including direct apoptosis of malignant B cells and significant modulation of the immune system, particularly the activation of T cells and Natural Killer (NK) cells.[1][3]

Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of **Avadomide** on various immune cell populations. It allows for the precise identification, enumeration, and characterization of immune cell subsets from peripheral blood and tumor tissue, providing critical insights into the drug's in vivo mechanism of action. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells in response to **Avadomide** treatment.

Mechanism of Action and Immunomodulatory Effects



Avadomide's primary immunomodulatory effects are driven by the degradation of Ikaros and Aiolos in immune cells. In T cells, this leads to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), enhanced T cell proliferation, and a shift towards a more activated phenotype.[1][4] **Avadomide** has also been shown to activate NK cells, enhancing their cytotoxic potential against tumor cells.[1] Furthermore, **Avadomide** treatment can alter the tumor microenvironment, leading to increased infiltration of effector immune cells.[1]

A key pharmacodynamic biomarker for **Avadomide** activity is the degradation of Aiolos in peripheral blood B and T lymphocytes, which can be quantified using intracellular flow cytometry.[1][5]

Quantitative Analysis of Immune Cell Modulation by Avadomide

The following tables summarize quantitative data on the effects of **Avadomide** on various immune cell populations, as determined by flow cytometry in clinical studies.

Table 1: Pharmacodynamic Effect of **Avadomide** on Aiolos Protein Levels in Peripheral Blood Lymphocytes[1][5]

Cell Type	Timepoint	Median Reduction in Aiolos
CD19+ B Cells	5 hours post-dose	-59%
CD3+ T Cells	5 hours post-dose	-45%

Table 2: Changes in Peripheral T Cell Subsets After Avadomide Treatment[1][6]

T Cell Subset (CD8+)	Timepoint	Median Change from Baseline
Naïve (CD45RA+/CD45RO-)	Cycle 1, Day 15	-30%
Memory (CD45RA-/CD45RO+)	Cycle 1, Day 15	+214%
Activated (HLA-DR+)	Cycle 1, Day 15	+111%



Table 3: Changes in Peripheral Regulatory T Cells After **Avadomide** Treatment[1]

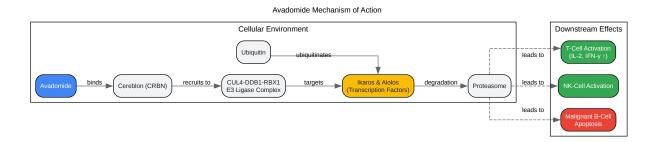
T Cell Subset	Timepoint	Median Change from Baseline
Regulatory T cells (Tregs) (CD3+CD4+CD25+CD127-/loFoxP3+)	Cycle 1, Day 22	+300% (threefold increase)

Table 4: Modulation of the Tumor Microenvironment by **Avadomide**[1]

Immune Cell Infiltrate	Median Change in Infiltration
CD3+ T Cells	+360%
CD8+ T Cells	+924%
CD3+FOXP3+ Regulatory T cells	+321%
CD163+ Macrophages	+407%
CD11c+ Dendritic Cells	+45%
B Cells	-38%

Visualizing the Impact of Avadomide Signaling Pathway



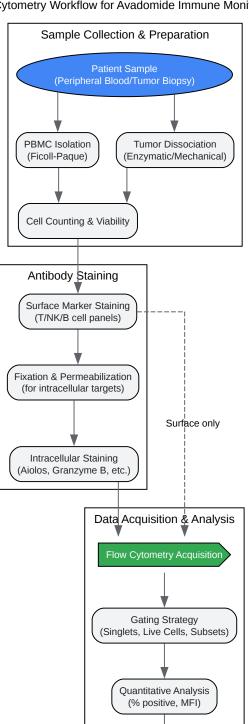


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Caption: **Avadomide** binds to Cereblon, leading to the degradation of Ikaros and Aiolos, resulting in immune cell activation and tumor cell apoptosis.

Experimental Workflow





Flow Cytometry Workflow for Avadomide Immune Monitoring

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Results Interpretation



Caption: A generalized workflow for the flow cytometric analysis of immune cells following **Avadomide** treatment.

Experimental Protocols

Protocol 1: Immunophenotyping of T Cell Subsets in Human Peripheral Blood

This protocol outlines the procedure for identifying and quantifying major T cell subsets and their activation status in peripheral blood mononuclear cells (PBMCs).

- 1. Materials and Reagents:
- Phosphate-buffered saline (PBS)
- Ficoll-Paque PLUS
- Fetal Bovine Serum (FBS)
- Flow Cytometry Staining Buffer (PBS + 2% FBS)
- Human TruStain FcX™ (Fc block)
- Live/Dead Fixable Viability Dye
- Antibody Panel 1 (see Table 5)
- Fixation/Permeabilization Buffer
- · Intracellular Staining Buffer
- Anti-human Aiolos antibody
- 5 mL polystyrene round-bottom tubes
- Flow cytometer

Table 5: Antibody Panel for T Cell Analysis



Target	Fluorochrome	Clone	Purpose
CD3	BUV395	UCHT1	Pan T cell marker
CD4	BUV496	SK3	Helper T cell marker
CD8	APC-H7	SK1	Cytotoxic T cell marker
CD45RA	PE-Cy7	HI100	Naïve T cell marker
CD45RO	BV786	UCHL1	Memory T cell marker
HLA-DR	PerCP-Cy5.5	G46-6	Activation marker
CD25	PE	M-A251	Activation/Treg marker
CD127	BV605	A019D5	Treg marker
PD-1	BB700	EH12.2H7	Exhaustion marker
Aiolos	AF647	O-21	Pharmacodynamic marker
Live/Dead	e.g., Zombie Aqua	Viability	

2. Procedure:

- PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Cell Staining: a. Resuspend 1 x 10⁶ PBMCs in 50 μL of Flow Cytometry Staining Buffer. b. Add Fc block and incubate for 10 minutes at room temperature. c. Add the live/dead viability dye and incubate for 15 minutes at room temperature, protected from light. d. Wash cells with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes. e. Add the surface antibody cocktail (CD3, CD4, CD8, CD45RA, CD45RO, HLA-DR, CD25, CD127, PD-1) and incubate for 20 minutes at 4°C in the dark. f. Wash cells twice with staining buffer.
- Intracellular Staining for Aiolos: a. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. b. Add the anti-



Aiolos antibody and incubate for 30 minutes at 4°C in the dark. c. Wash cells with permeabilization buffer.

- Data Acquisition: Resuspend cells in 300 μ L of staining buffer and acquire on a calibrated flow cytometer. Collect a minimum of 100,000 events in the lymphocyte gate.
- Gating Strategy: a. Gate on single cells using FSC-A vs FSC-H. b. Gate on live cells using the viability dye. c. Gate on lymphocytes based on FSC-A and SSC-A. d. From the lymphocyte gate, identify CD3+ T cells. e. Within the CD3+ population, delineate CD4+ and CD8+ subsets. f. Analyze the expression of CD45RA, CD45RO, and HLA-DR on CD4+ and CD8+ T cells to identify naïve, memory, and activated populations. g. Identify Tregs as CD4+CD25+CD127-/lo. h. Quantify Aiolos expression within CD4+ and CD8+ T cells.

Protocol 2: Analysis of NK Cell Activation

This protocol is designed to assess the activation status of Natural Killer (NK) cells.

- 1. Materials and Reagents:
- Same as Protocol 1, with the following modifications:
- Antibody Panel 2 (see Table 6)
- Anti-human Granzyme B antibody

Table 6: Antibody Panel for NK Cell Analysis

Target	Fluorochrome	Clone	Purpose
CD3	BUV395	UCHT1	T cell exclusion
CD56	PE-Cy7	B159	Pan NK cell marker
CD16	BV786	3G8	Mature NK cell marker
NKG2D	PE	1D11	Activating receptor
Granzyme B	AF647	GB11	Cytotoxicity marker
Live/Dead	e.g., Zombie Aqua	Viability	



2. Procedure:

- Follow steps 1 and 2 from Protocol 1, using the NK cell surface antibody panel (CD3, CD56, CD16, NKG2D).
- Intracellular Staining for Granzyme B: a. Follow the same fixation and permeabilization steps as in Protocol 1. b. Add the anti-Granzyme B antibody and incubate for 30 minutes at 4°C in the dark. c. Wash cells with permeabilization buffer.
- Data Acquisition: Acquire samples on a flow cytometer.
- Gating Strategy: a. Gate on single, live lymphocytes as in Protocol 1. b. Identify NK cells as CD3-CD56+. c. Further delineate NK cell subsets based on CD16 expression (CD56dimCD16+ and CD56brightCD16-/dim). d. Analyze the expression of the activation marker NKG2D and the cytotoxic molecule Granzyme B on the total NK cell population and its subsets.

Protocol 3: B Cell Subset Analysis

This protocol is for the identification and enumeration of different B cell developmental stages in peripheral blood.

- 1. Materials and Reagents:
- Same as Protocol 1, with the following modifications:
- Antibody Panel 3 (see Table 7)

Table 7: Antibody Panel for B Cell Subset Analysis



Target	Fluorochrome	Clone	Purpose
CD19	BUV395	HIB19	Pan B cell marker
CD20	APC-H7	2H7	Mature B cell marker
CD27	PE-Cy7	M-T271	Memory B cell marker
IgD	BV786	IA6-2	Naïve/Memory B cell marker
IgM	PerCP-Cy5.5	G20-127	Naïve/Transitional B cell marker
CD38	PE	HIT2	Plasmablast/Transitio nal B cell marker
Aiolos	AF647	O-21	Pharmacodynamic marker
Live/Dead	e.g., Zombie Aqua	Viability	

2. Procedure:

- Follow steps 1 and 2 from Protocol 1, using the B cell surface antibody panel (CD19, CD20, CD27, IgD, IgM, CD38).
- Intracellular Staining for Aiolos: Follow the same procedure as in Protocol 1.
- Data Acquisition: Acquire samples on a flow cytometer.
- Gating Strategy: a. Gate on single, live lymphocytes. b. Identify B cells as CD19+. c. Within the CD19+ population, identify subsets based on the differential expression of IgD and CD27:
 - Naïve B cells: IgD+CD27-
 - Memory B cells: CD27+
 - Switched memory B cells: IgD-CD27+
 - Non-switched memory B cells: IgD+CD27+ d. Identify transitional B cells as
 CD19+CD38highIgMhigh and plasmablasts as CD19+CD38highIgM-. e. Quantify Aiolos expression within the total CD19+ B cell population and its subsets.



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